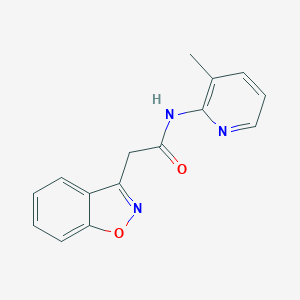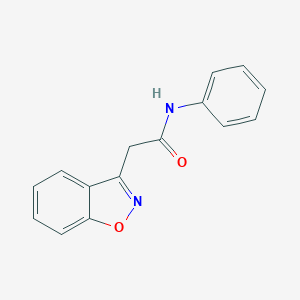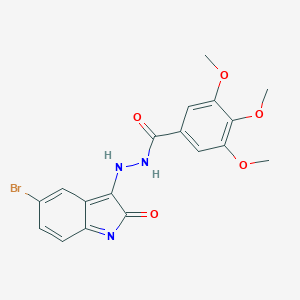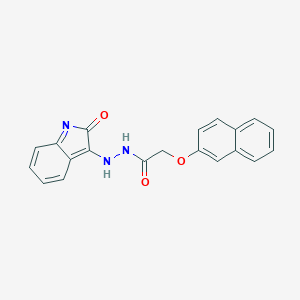![molecular formula C11H12INO4S B230198 1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)
1-[(4-Iodophenyl)sulfonyl]proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Iodophenyl)sulfonyl]proline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPS-Pro or IPS and is a derivative of proline. It has a molecular formula of C11H10INO3S and a molecular weight of 353.17 g/mol.
Mécanisme D'action
1-[(4-Iodophenyl)sulfonyl]proline inhibits the enzyme prolyl oligopeptidase by binding to its active site. This binding prevents the enzyme from degrading neuropeptides, leading to an increase in their levels.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Iodophenyl)sulfonyl]proline has various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-Iodophenyl)sulfonyl]proline in lab experiments is its specificity for the enzyme prolyl oligopeptidase. This allows for the selective inhibition of this enzyme without affecting other enzymes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-Iodophenyl)sulfonyl]proline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-[(4-Iodophenyl)sulfonyl]proline involves the reaction of 4-iodobenzenesulfonyl chloride with proline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography.
Applications De Recherche Scientifique
1-[(4-Iodophenyl)sulfonyl]proline has been extensively studied for its potential applications in various fields of science. It has been found to be an effective inhibitor of the enzyme prolyl oligopeptidase (POP), which is involved in the degradation of neuropeptides in the brain. This inhibition can lead to an increase in the levels of neuropeptides, which are important for various physiological processes such as learning and memory.
Propriétés
Formule moléculaire |
C11H12INO4S |
|---|---|
Poids moléculaire |
381.19 g/mol |
Nom IUPAC |
1-(4-iodophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12INO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) |
Clé InChI |
OMSAYRDGIZWRHE-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)I)C(=O)O |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)


![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
